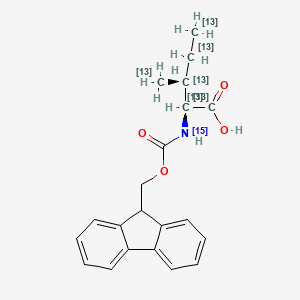
Coelenterazine fcp
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Coelenterazine fcp is a derivative of coelenterazine, a luciferin widely used in bioluminescence applications. Coelenterazine is a naturally occurring compound found in various marine organisms, including jellyfish, shrimp, and fish. It plays a crucial role in the bioluminescence process, where it acts as a substrate for luciferase enzymes, resulting in the emission of light. This compound is specifically designed to enhance the bioluminescent properties of coelenterazine, making it a valuable tool in scientific research and various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of coelenterazine fcp involves several steps, starting from commercially available starting materials. The key steps include the formation of the imidazopyrazinone core, followed by the introduction of specific substituents at various positions on the core. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to achieve the desired product. For example, the synthesis may involve the use of palladium-catalyzed coupling reactions, oxidation reactions, and protection-deprotection steps to obtain the final compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and quality control measures to ensure the consistency and reliability of the final product .
Chemical Reactions Analysis
Types of Reactions
Coelenterazine fcp undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in the reactions of this compound include molecular oxygen, reducing agents, and various catalysts. The reaction conditions typically involve controlled temperatures, pH levels, and solvent systems to achieve the desired outcomes .
Major Products
The major products formed from the reactions of this compound include coelenteramide (from oxidation), reduced derivatives (from reduction), and various substituted derivatives (from substitution reactions). These products have distinct bioluminescent properties and are used in different applications .
Scientific Research Applications
Coelenterazine fcp has a wide range of scientific research applications, including:
Bioluminescence Imaging: This compound is used as a substrate in bioluminescence imaging to visualize and monitor biological processes in real-time, both in vitro and in vivo.
Reporter Assays: It is used in dual-luciferase reporter assays to study gene expression, protein-protein interactions, and other cellular events.
Drug Screening: This compound is employed in high-throughput screening assays to identify potential drug candidates by monitoring bioluminescent signals.
Environmental Monitoring: It is used in biosensors to detect environmental pollutants and toxins by measuring bioluminescent responses.
Mechanism of Action
The mechanism of action of coelenterazine fcp involves its oxidation by luciferase enzymes, resulting in the formation of an excited state intermediate (coelenteramide) and the emission of light. The molecular targets include the luciferase enzymes, which catalyze the oxidation reaction. The pathways involved include the binding of this compound to the active site of luciferase, followed by the transfer of electrons and the release of photons .
Comparison with Similar Compounds
Coelenterazine fcp is compared with other similar compounds, such as:
Native Coelenterazine: This compound has enhanced bioluminescent properties compared to native coelenterazine, including higher luminescence intensity and longer emission duration.
Coelenterazine h: This compound has distinct spectral properties and higher stability compared to coelenterazine h, making it a preferred choice for specific assays.
Similar compounds include coelenterazine h, DeepBlueC™, and various other coelenterazine derivatives with different substituents and bioluminescent properties .
Properties
| 123437-33-2 | |
Molecular Formula |
C25H24FN3O2 |
Molecular Weight |
417.5 g/mol |
IUPAC Name |
8-(cyclopentylmethyl)-2-[(4-fluorophenyl)methyl]-6-(4-hydroxyphenyl)imidazo[1,2-a]pyrazin-3-ol |
InChI |
InChI=1S/C25H24FN3O2/c26-19-9-5-17(6-10-19)14-22-25(31)29-15-23(18-7-11-20(30)12-8-18)27-21(24(29)28-22)13-16-3-1-2-4-16/h5-12,15-16,30-31H,1-4,13-14H2 |
InChI Key |
WJOLQGAMGUBOFS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)CC2=NC(=CN3C2=NC(=C3O)CC4=CC=C(C=C4)F)C5=CC=C(C=C5)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


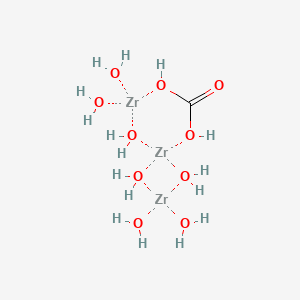
![Fmoc-Ser[GalNAc(Ac)3-|A-D]-OH](/img/structure/B12059669.png)

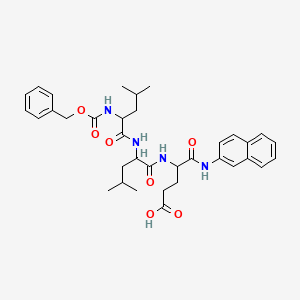

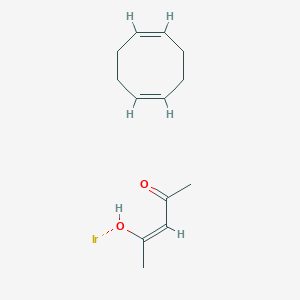

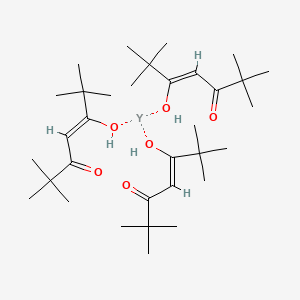

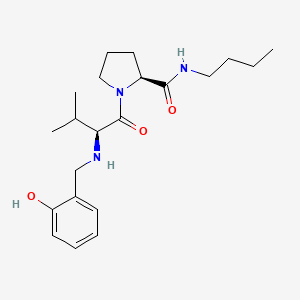
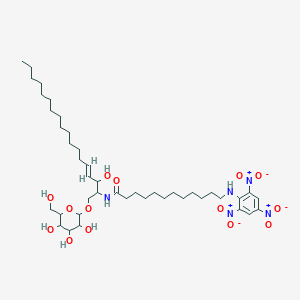
![S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] heptadecanethioate](/img/structure/B12059704.png)
![(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-2,2,3,4,4-pentadeuterio-3-hydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B12059727.png)
